molecular formula C19H16O2 B3060813 2-(4-Benzyloxyphenyl)phenol CAS No. 889951-05-7

2-(4-Benzyloxyphenyl)phenol

Cat. No.: B3060813
CAS No.: 889951-05-7
M. Wt: 276.3 g/mol
InChI Key: ZUOHRQAGIOGVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Benzyloxyphenyl)phenol, also known as 4’-(benzyloxy)[1,1’-biphenyl]-2-ol, is an organic compound with the molecular formula C19H16O2. This compound is characterized by a phenol group substituted with a benzyloxy group at the para position of the phenyl ring. It is used in various chemical and industrial applications due to its unique structural properties .

Mechanism of Action

Target of Action

The primary targets of 2-(4-Benzyloxyphenyl)phenol are currently not well-defined in the literature. This compound is a derivative of phenol, and phenolic compounds are known to interact with a wide range of biological targets, including enzymes and cell receptors. The specific targets for this compound remain to be identified .

Mode of Action

The mode of action of this compound is not explicitly documented. Phenolic compounds, in general, are known for their antioxidant properties. They can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage . .

Biochemical Pathways

Phenolic compounds are synthesized in plants through the phenylpropanoid pathway . They are secondary metabolites and their biosynthesis is usually triggered by environmental stress conditions .

Pharmacokinetics

In general, phenolic compounds are known to undergo extensive metabolism in the body, including conjugation reactions that enhance their solubility for excretion . The specific pharmacokinetic properties of this compound remain to be determined .

Result of Action

As a phenolic compound, it may exhibit antioxidant activity and could potentially protect cells from oxidative damage . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of phenolic compounds. Factors such as pH, temperature, and the presence of other compounds can affect their chemical stability and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyloxyphenyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-benzyloxybromobenzene with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar nucleophilic aromatic substitution reactions, but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-phenylmethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O2/c20-19-9-5-4-8-18(19)16-10-12-17(13-11-16)21-14-15-6-2-1-3-7-15/h1-13,20H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOHRQAGIOGVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602450
Record name 4'-(Benzyloxy)[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889951-05-7
Record name 4'-(Benzyloxy)[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.